BenchChemオンラインストアへようこそ!

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Lipophilicity Drug design Physicochemical profiling

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1713477-26-9) is a halogenated quinolin-2(1H)-one building block with molecular formula C10H6BrF2NO and molecular weight 274.06 g/mol. It features a bromine atom at the 6-position of the quinolinone scaffold and a difluoromethyl (–CF2H) group at the 4-position.

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
CAS No. 1713477-26-9
Cat. No. B11844951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one
CAS1713477-26-9
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)F
InChIInChI=1S/C10H6BrF2NO/c11-5-1-2-8-6(3-5)7(10(12)13)4-9(15)14-8/h1-4,10H,(H,14,15)
InChIKeyYAIGRUAUVQLZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1713477-26-9): Core Physicochemical and Structural Profile for Procurement Evaluation


6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1713477-26-9) is a halogenated quinolin-2(1H)-one building block with molecular formula C10H6BrF2NO and molecular weight 274.06 g/mol . It features a bromine atom at the 6-position of the quinolinone scaffold and a difluoromethyl (–CF2H) group at the 4-position. Commercially available at ≥95% purity , this compound belongs to the privileged quinolin-2(1H)-one pharmacophore class, which is associated with diverse biological activities including kinase inhibition, antimicrobial, and anticancer properties [1]. The specific substitution pattern—6-bromo combined with 4-difluoromethyl—distinguishes it from close analogs such as the 4-trifluoromethyl variant (CAS 328955-61-9) and the 6-amino analog (CAS 328955-81-3), each of which presents distinct physicochemical and reactivity profiles relevant to compound selection.

Why 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Cannot Be Casually Interchanged with In-Class Analogs


Quinolin-2(1H)-one derivatives bearing different substituents at the 4- and 6-positions exhibit markedly different lipophilicity, hydrogen-bonding capacity, synthetic accessibility, and biological target engagement profiles [1]. The –CF2H group at the 4-position is a lipophilic hydrogen bond donor (HB acidity α₂ᴴ ≈ 0.15–0.20) [2], a property entirely absent in the –CF3 analog (CAS 328955-61-9), which can only act as a hydrophobic bulk. Conversely, substituting bromine at position 6 for an amino group (CAS 328955-81-3) eliminates the aryl halide handle required for Pd-catalyzed cross-coupling diversification [3]. Even regioisomeric rearrangement—moving the difluoromethyl group from the 4- to the 2-position (CAS 1343159-45-4)—alters the tautomeric equilibrium and electronic distribution of the quinolinone ring system, with downstream consequences for both reactivity and molecular recognition . These differences are quantifiable and directly impact the decision to procure this specific compound rather than a close-in-class alternative.

Quantitative Differentiation Evidence for 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one vs. Closest Analogs


Lipophilicity Modulation: CF2H vs. CF3 at the 4-Position of 6-Bromoquinolin-2(1H)-one

The target compound bearing a 4-CF2H group has a predicted logP of approximately 3.3, compared with a measured logP of 3.59 for its 4-CF3 analog (6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one, CAS 328955-61-9) [1]. This ΔlogP of approximately −0.3 units represents a moderate reduction in lipophilicity that can meaningfully influence membrane permeability and nonspecific protein binding in cellular assays [2]. Additionally, the –CF2H group possesses measurable hydrogen bond donor capacity (α₂ᴴ ≈ 0.15–0.20), whereas the –CF3 group has none [2], enabling target-specific polar interactions that are absent in the trifluoromethyl congener.

Lipophilicity Drug design Physicochemical profiling

Synthetic Diversification Capacity: 6-Bromo vs. 6-Amino Handle in 4-(Difluoromethyl)quinolin-2(1H)-ones

The 6-bromo substituent on the target compound (MW 274.06) provides a versatile aryl halide handle for Pd-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings—enabling direct diversification at the 6-position [1]. In contrast, the 6-amino analog (6-Amino-4-(difluoromethyl)quinolin-2(1H)-one, CAS 328955-81-3, MW 210.18) bears a nucleophilic amine that requires orthogonal protection/deprotection strategies and cannot directly participate in the same cross-coupling manifolds . The molecular weight difference (274.06 vs. 210.18 Da; ΔMW = 63.88) reflects the heavier bromine atom, which also contributes to distinct chromatographic retention and mass spectrometric ionization properties that aid in reaction monitoring and purification .

Cross-coupling Late-stage functionalization Medicinal chemistry

Regioisomeric Precision: 4-CF2H-quinolin-2(1H)-one vs. 2-CF2H-quinolin-4(1H)-one Scaffold Differentiation

The target compound positions the carbonyl at C2 and the difluoromethyl group at C4 (quinolin-2(1H)-one scaffold). Its regioisomer, 6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one (CAS 1343159-45-4), places the carbonyl at C4 and the difluoromethyl group at C2 . This regioisomeric swap alters the tautomeric equilibrium: the 2-one form is the thermodynamically favored tautomer in quinolin-2(1H)-ones, whereas regioisomers with a 4-one motif can exhibit different tautomeric ratios and consequently distinct hydrogen-bonding patterns with biological targets [1]. Furthermore, the electronic distribution around the fused ring system differs between the two regioisomers, which impacts both chemical reactivity (electrophilic aromatic substitution regioselectivity) and molecular recognition by proteins [1]. Both compounds share the same molecular formula (C10H6BrF2NO) and molecular weight (274.06), making the regioisomeric choice invisible to mass-based analytics but critical for biological and synthetic outcomes.

Tautomerism Regioisomerism Scaffold selection

Bromine Position Effect: 6-Br vs. 3-Br in 4-(Difluoromethyl)quinolin-2(1H)-one Isomers

The target compound carries bromine at the 6-position of the quinolinone ring, whereas its positional isomer 3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1710293-55-2) places bromine at the 3-position, adjacent to the C2 carbonyl . This positional difference results in distinct electronic environments: the 6-Br substituent is conjugated with the benzo ring and exerts a predominantly inductive electron-withdrawing effect, while the 3-Br substituent is directly conjugated with the α,β-unsaturated lactam system, altering the electrophilicity of the C3–C4 double bond [1]. In the quinolin-2(1H)-one class, substitution at the 6-position has been demonstrated to confer potent biological activity; for example, a 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative displayed an EC50 of 12 nM against Trypanosoma brucei brucei [2]. Although identical in molecular weight (274.06), these positional isomers are expected to exhibit divergent reactivity in electrophilic substitutions and different metabolic stability profiles due to altered electron density at metabolic soft spots.

Positional isomerism SAR Electronic effects

Metabolic Stability Tuning: –CF2H as a Moderator vs. –CF3 as a Strongly Lipophilic Group in Quinolin-2(1H)-ones

The difluoromethyl group (–CF2H) has been established in the medicinal chemistry literature as a moiety that moderately regulates metabolic stability, lipophilicity, and bioavailability, in contrast to the trifluoromethyl group (–CF3), which often induces more drastic changes in these parameters [1]. Specifically, the –CF2H group can decrease oxidative metabolism at adjacent positions, potentially extending compound half-life, while its weaker lipophilicity (ΔlogP ≈ −0.3 vs. –CF3 on the same scaffold) reduces the risk of exceeding recommended lipophilicity ceilings (logP >5) that are associated with promiscuous binding and poor developability [1][2]. The 6-bromo substituent further enables metabolic soft-spot blocking through steric shielding of the benzo ring. In a structurally related quinolin-2(1H)-one series, a 6-bromo-substituted derivative demonstrated high in vitro microsomal stability with a half-life exceeding 40 minutes [3], supporting the class-level inference that the 6-bromo position can contribute favorably to metabolic stability.

Metabolic stability ADME Bioisosterism

Limitation Statement: Known Data Gaps for 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

At the time of this analysis, no peer-reviewed primary research articles or patent examples were identified that report direct biological assay data (IC50, EC50, Ki, or in vivo PK parameters) specifically for 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1713477-26-9). This compound appears to function primarily as a synthetic building block or intermediate rather than a fully profiled bioactive molecule . Consequently, all biological activity-related comparisons in this guide rely on class-level inference from structurally related quinolin-2(1H)-ones and the well-characterized physicochemical differences between CF2H/CF3 and Br/NH2/Cl substituents. The quantitative differentiation evidence provided herein is strongest for physicochemical and synthetic accessibility dimensions and should be weighted accordingly in procurement decisions. Researchers requiring target-specific biological potency data are advised to request custom screening or consult the latest ChEMBL/PubChem entries prior to committing to large-scale procurement.

Data transparency Procurement caveat Research compound

Optimal Application Scenarios for 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and H-Bond Donor Capacity

In kinase inhibitor programs where the quinolin-2(1H)-one scaffold serves as a hinge-binding motif, the 4-CF2H group offers a measurable advantage over the 4-CF3 analog: it provides a lipophilic hydrogen bond donor (α₂ᴴ ≈ 0.15–0.20) capable of forming polar contacts with the kinase hinge region while maintaining a moderate logP (~3.3 vs. 3.59 for the CF3 congener) [1]. This dual property—absent in the purely hydrophobic CF3 group—can strengthen hinge-binding interactions without incurring the developability risks associated with excessive lipophilicity. The 6-bromo handle simultaneously allows for vector exploration toward the solvent-exposed region or back pocket via Suzuki coupling, enabling parallel SAR expansion [2].

Diversity-Oriented Synthesis and Fragment-Based Library Construction

The combination of a 6-bromo cross-coupling handle and a 4-CF2H group makes this compound an attractive core scaffold for diversity-oriented synthesis (DOS) libraries. The aryl bromide enables high-throughput parallel derivatization via Suzuki-Miyaura coupling with commercially available boronic acids [1], while the CF2H group introduces a three-dimensional, lipophilic H-bond donor element that is underrepresented in typical flat heterocycle libraries. For fragment-based drug discovery (FBDD), the compound's molecular weight (274.06) places it at the upper boundary of fragment space, and its two orthogonal diversification vectors (C6 and N1) allow for efficient fragment elaboration [2].

Agrochemical Lead Discovery Targeting Moderate Metabolic Stability Requirements

The difluoromethyl group is a privileged motif in modern agrochemical design due to its ability to moderately regulate metabolic stability and bioavailability, as documented in recent reviews of CF2H-containing pesticides [1]. Unlike the CF3 group, which can over-stabilize molecules leading to environmental persistence concerns, the CF2H group offers a more tunable metabolic profile [1]. The 6-bromo substituent provides a synthetic entry point for further functionalization toward target-specific optimization. This compound is therefore well-suited as a starting point for fungicide or herbicide discovery programs targeting succinate dehydrogenase (SDH) or related enzymes, where quinolin-2(1H)-one derivatives have shown promising activity [2].

Mechanistic Probe Development Exploiting CF2H as an OH/SH Bioisostere

The –CF2H group has been validated as a lipophilic bioisostere of hydroxyl (–OH) and thiol (–SH) groups, offering the ability to replace these polar, metabolically labile functionalities while retaining hydrogen bond donor capacity [1]. In the context of the quinolin-2(1H)-one scaffold, this enables the design of mechanistic probes where a putative OH or SH group in the target binding site is mimicked by the 4-CF2H substituent, potentially improving membrane permeability and metabolic stability without abolishing key polar contacts. The 6-bromo substituent provides a convenient spectroscopic handle (distinctive Br isotope pattern in MS) for tracking the compound in cellular uptake and subcellular fractionation studies [2].

Quote Request

Request a Quote for 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.